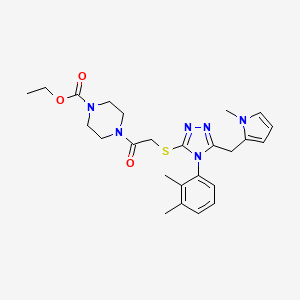
ethyl 4-(2-((4-(2,3-dimethylphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , ethyl 4-(2-((4-(2,3-dimethylphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate, is a complex organic molecule. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us understand the potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds involves the condensation reactions and characterization by various spectroscopic methods such as FT-IR, 1H NMR, UV–Vis, and Mass spectroscopy . The formation of these compounds is generally exothermic and spontaneous at room temperature, suggesting that similar conditions might be applicable for the synthesis of the compound .
Molecular Structure Analysis
Quantum chemical calculations, including density functional theory (DFT) and time-dependent DFT, are used to evaluate the molecular structure and electronic transitions within similar molecules . These studies often reveal the formation of dimers in the solid state through intermolecular hydrogen bonding, which could also be a feature of the compound .
Chemical Reactions Analysis
The papers discuss the reactivity of similar compounds using local reactivity descriptors such as Fukui functions, local softnesses, and electrophilicity indices . These analyses help identify reactive sites within the molecules, which could be extrapolated to understand the reactivity of the compound .
Physical and Chemical Properties Analysis
The vibrational analysis and topological parameters at bond critical points (BCP) using Bader's 'Atoms in molecules' (AIM) theory provide insights into the strength and nature of intra- and intermolecular interactions . The binding energies of dimers and the presence of resonance-assisted hydrogen bonding are also discussed, which could be relevant to the physical and chemical properties of the compound .
Case Studies
One of the papers describes the anticonvulsant activity of a series of pyrrolidine diones, which, while not directly related to the compound , demonstrates the potential for biological activity in structurally complex molecules . Another paper discusses the impurity profile of a platelet aggregation inhibitor, highlighting the importance of purity and impurity characterization in pharmaceutical compounds .
Scientific Research Applications
Synthetic Methodologies
The synthesis of compounds containing elements of the structure often involves complex reactions aiming at introducing specific functional groups that confer desired biological activities. For example, reactions of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea have been reported to involve ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation, leading to the formation of structurally complex products (Ledenyova et al., 2018). Such methodologies highlight the synthetic versatility of compounds that include triazole rings, potentially applicable to the synthesis of the compound .
Biological Activities
Related compounds have been explored for various biological activities. For instance, compounds featuring ethyl piperazine-1-carboxylate moieties have been investigated for antimicrobial, antilipase, and antiurease activities, demonstrating the potential of these structures in contributing to the development of new therapeutic agents (Başoğlu et al., 2013). This suggests that the compound could also be explored for similar biological activities, given the structural similarities.
Anticancer and Antibacterial Activities
Novel derivatives of related structures have been synthesized and evaluated for their anticancer and antibacterial activities, revealing potential applications in addressing various diseases. For example, new derivatives of ethyl esters of 4-R-6,8-dimethyl-1-oxo-1,2-dyhidropyrrolo[1,2-d][1,2,4]triazine-7-carboxylic acids showed notable in vitro anticancer and antibacterial activities, indicating the therapeutic potential of compounds within this chemical space (Astakhina et al., 2016).
Neuroprotective Potential
Furthermore, compounds with similar structural motifs have been investigated for neuroprotective effects, suggesting the possibility of exploring the compound for applications in neurodegenerative diseases. For instance, dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester has been proposed as a treatment for Alzheimer's disease, showcasing a multi-target therapeutic approach (Lecanu et al., 2010).
properties
IUPAC Name |
ethyl 4-[2-[[4-(2,3-dimethylphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O3S/c1-5-34-25(33)30-14-12-29(13-15-30)23(32)17-35-24-27-26-22(16-20-9-7-11-28(20)4)31(24)21-10-6-8-18(2)19(21)3/h6-11H,5,12-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHMPFIVGOSKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=CC(=C3C)C)CC4=CC=CN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(tert-butyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2517288.png)
![N-(3-chloro-4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517289.png)
![2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2517291.png)
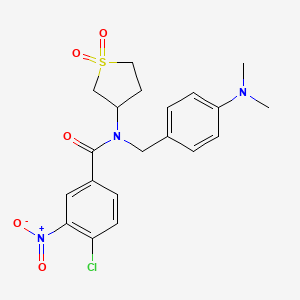

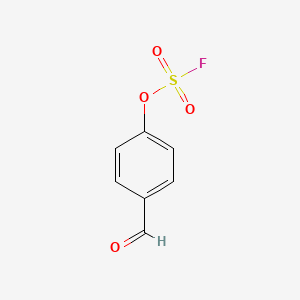


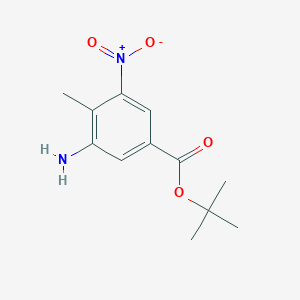
![2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl N,N-dimethylcarbamate](/img/structure/B2517303.png)
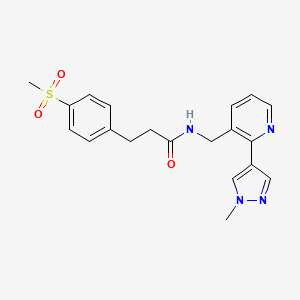
![3-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2517307.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2517309.png)